

A Comparative Efficacy Analysis of 2-Chloro-N-phenylisonicotinamide Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **2-Chloro-N-phenylisonicotinamide** scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Its derivatives have demonstrated significant potential as antifungal, anticancer, antiplasmodial, and antiviral agents. This guide provides a comparative analysis of the efficacy of various analogs, supported by experimental data from recent studies. The structure-activity relationships (SAR) are discussed to highlight key chemical modifications influencing biological activity.

Antifungal Activity

A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against *Candida albicans* SC5314. The hit compound, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), emerged as a potent antifungal agent.[1][2]

Table 1: Antifungal Activity of Nicotinamide Analogs against *C. albicans* SC5314

Compound	R1	R2	R3	MIC (μ g/mL)
Hit Compound 7	H	H	H	16
16g	NH ₂	H	3-isopropyl	0.25
Fluconazole	-	-	-	0.25

Data sourced from Molecules (2023).[\[1\]](#)

The rudimentary structure-activity relationship study revealed that the position of the amino and isopropyl groups of compound 16g was critical for its potent antifungal activity.[\[1\]](#) Compound 16g also exhibited significant activity against six fluconazole-resistant *C. albicans* strains with MIC values ranging from 0.125-1 μ g/mL.[\[1\]](#)[\[2\]](#) The proposed mechanism of action involves the disruption of the fungal cell wall.[\[1\]](#)

Anticancer Activity: Kinase Inhibition

Analogs of N-phenylnicotinamide have been investigated as potent kinase inhibitors, particularly targeting Src/Abl and FLT3 kinases, which are implicated in various cancers.

A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be considered analogs of the core nicotinamide structure, were identified as potent dual Src/Abl kinase inhibitors.[\[3\]](#)[\[4\]](#) One notable compound from this series, BMS-354825 (Dasatinib), demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines.[\[3\]](#)

Furthermore, nicotinamide analogs of Ponatinib, a multi-kinase inhibitor, have shown a different kinase inhibition profile. The analog HSN748 retains activity against FLT3, ABL1, RET, and PDGFR α/β but loses activity against c-Src and P38 α , demonstrating how structural modifications can alter selectivity.[\[5\]](#)

Table 2: Kinase Inhibition Profile of Selected Analogs

Compound	Target Kinase(s)	IC50 (nM)	Cell Line	Antiproliferative Activity
BMS-354825	Src/Abl	<1	K562	Potent
Ponatinib	Multi-kinase	Varies	Various	Potent
HSN748	FLT3, ABL1, RET, PDGFR α/β , MNK1/2	Varies	AML cell lines	Potent

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The development of these analogs highlights the potential for creating more selective and potent anticancer agents by modifying the N-phenylnicotinamide scaffold.

Antiplasmodial Activity

In the search for new antimalarial agents, 2-phenoxybenzamide derivatives, which share structural similarities with N-phenylnicotinamides, were synthesized and evaluated for their antiplasmodial activity against *Plasmodium falciparum* (PfNF54).

Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

Compound	Substituent on Phenoxy Ring	IC50 (μ M) against PfNF54
36	3-N-Boc-piperazinyl	3.297
37	4-N-Boc-piperazinyl	0.2690
54	4-N-Boc-piperazinyl (no fluoro)	1.222
55	2-phenoxy (no fluoro)	4.662

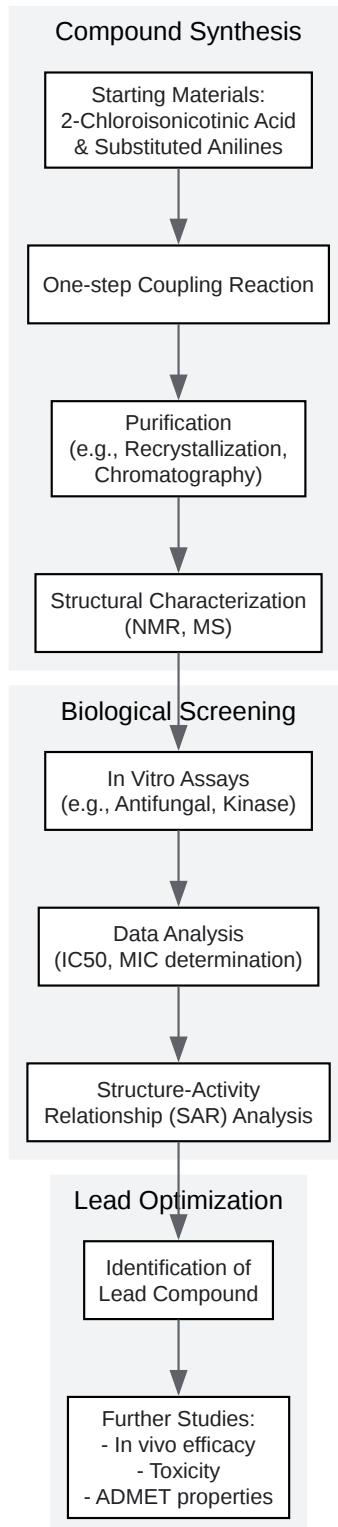
Data sourced from Molecules (2023).[\[6\]](#)

The structure-activity relationship study indicated that a 4-fluorophenoxy substituent generally had an advantageous effect on antiplasmodial activity. The para-substituted N-Boc-piperazinyl derivative 37 showed the highest activity and selectivity.[\[6\]](#)

Experimental Protocols

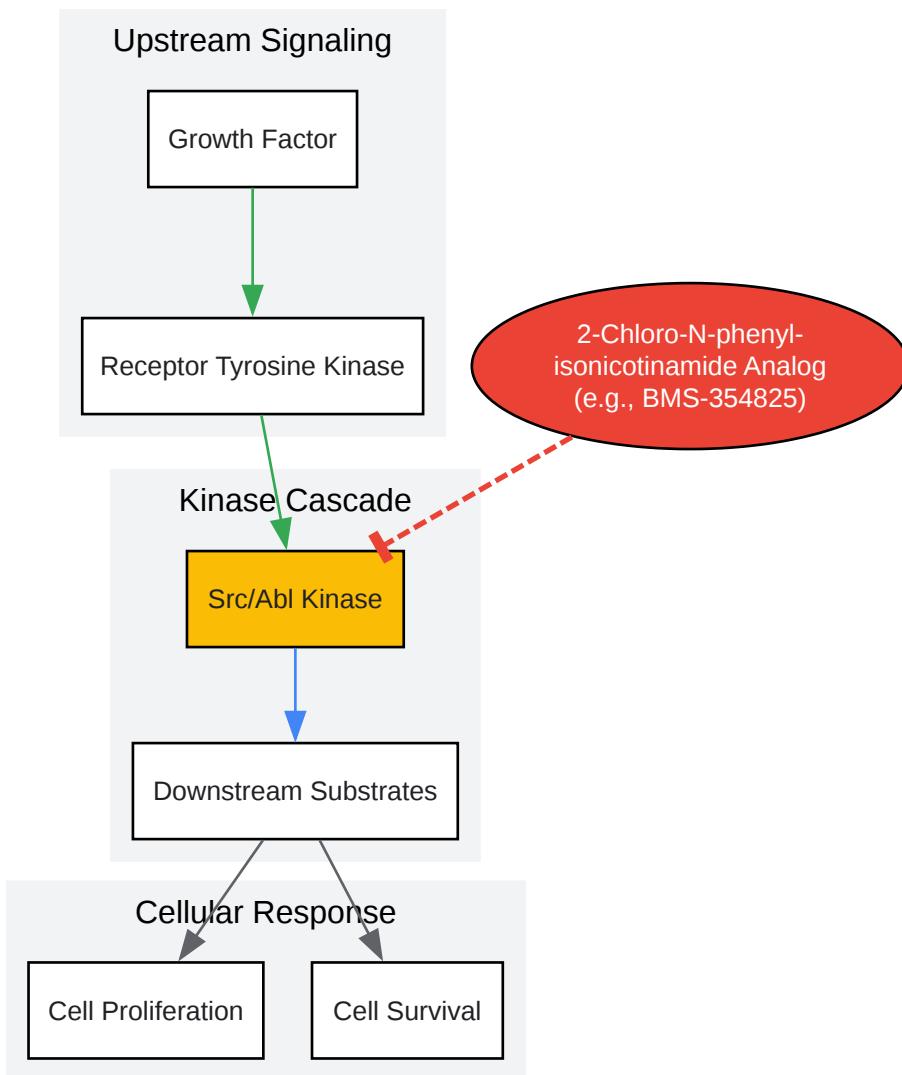
Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized nicotinamide derivatives against *C. albicans* SC5314 were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol. The compounds were dissolved in DMSO to prepare stock solutions. A serial two-fold dilution of each compound was prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.03125 to 64 μ g/mL. The fungal cell suspension was adjusted to a final concentration of 0.5×10^3 to 2.5×10^3 cells/mL. The plates


were incubated at 35 °C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases was determined using in vitro kinase assays. For example, the activity against Src and Abl kinases can be measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a peptide substrate by the kinase. The kinase, substrate, ATP, and the test compound are incubated together. The amount of phosphorylated substrate is then quantified using a specific antibody labeled with a fluorescent probe. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.


Visualizations

General Experimental Workflow for Efficacy Testing

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to lead compound identification.

Simplified Src/Abl Kinase Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of Src/Abl signaling by an analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of 2-Chloro-N-phenylisonicotinamide Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190219#comparing-the-efficacy-of-2-chloro-n-phenylisonicotinamide-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com